REACTION_CXSMILES
|
[C:1]([O:5][C:6](=[O:16])[C:7]1[CH:12]=[C:11](Cl)[C:10]([CH:14]=[CH2:15])=[N:9][CH:8]=1)([CH3:4])([CH3:3])[CH3:2].C([O-])([O-])=O.[Cs+].[Cs+].[C:23](P(C(C)(C)C)C(C)(C)C)(C)(C)[CH3:24].B1(C=C)OB(C=C)OB(C=C)O1.C1C=CN=CC=1>O1CCOCC1>[C:1]([O:5][C:6](=[O:16])[C:7]1[CH:12]=[C:11]([CH:23]=[CH2:24])[C:10]([CH:14]=[CH2:15])=[N:9][CH:8]=1)([CH3:4])([CH3:3])[CH3:2] |f:1.2.3,5.6|
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(C1=CN=C(C(=C1)Cl)C=C)=O
|
Name
|
Cs2CO3
|
Quantity
|
3.4 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[Cs+].[Cs+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)P(C(C)(C)C)C(C)(C)C
|
Name
|
tris(dibenzylidenacetone)dipalladium
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
B1(OB(OB(O1)C=C)C=C)C=C.C1=CC=NC=C1
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is degassed
|
Type
|
TEMPERATURE
|
Details
|
The mixture is cooled to rt
|
Type
|
ADDITION
|
Details
|
diluted with diethyl ether (200 mL)
|
Type
|
EXTRACTION
|
Details
|
The mixture is extracted with 1M aq. NaOH (2×50 mL) and brine (50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
phase is dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The residue is purified by FC (SiO2, EA-heptane)
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(C1=CN=C(C(=C1)C=C)C=C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.89 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |